molecular formula C11H10ClNO B8504328 5-Chloro-1-(2-oxopropyl)indole

5-Chloro-1-(2-oxopropyl)indole

Cat. No.: B8504328
M. Wt: 207.65 g/mol
InChI Key: IJMQTECQGLKQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(2-oxopropyl)indole is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(5-chloroindol-1-yl)propan-2-one

InChI

InChI=1S/C11H10ClNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6H,7H2,1H3

InChI Key

IJMQTECQGLKQLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acid from Step 1 (1.048 g, 5 mmol) in CH2Cl2 (45 mL) at r.t. there was added oxalyl chloride (762 mg, 6 mmol) and 2 drops of DMF. The mixture was stirred at r.t. for 1 hour, then it was added slowly to a cooled (0° C.) solution of 2,2-dimethyl-1,3-dioxan-4,6-dione (864 mg, 6 mmol) in CH2Cl2 (10 mL) and pyridine (1 mL). The resulting mixture was stirred at 0° C. for 30 minutes, then at r.t. for 1.5 hours. The CH2Cl2 was evaporated, there was added a mixture of HOAc (15 mL) and H2O (30 mL), and the mixture was heated at 90° C. for 45 minutes. After dilution with H2O, the mixture was extracted twice with EtOAc, and these combined extracts were washed with H2O, dried and evaporated to a residue which was chromatographed on silica gel, eluting with EtOAc-hexane (1:2) to afford the title compound as a yellow oil.
Name
Quantity
1.048 g
Type
reactant
Reaction Step One
Quantity
762 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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